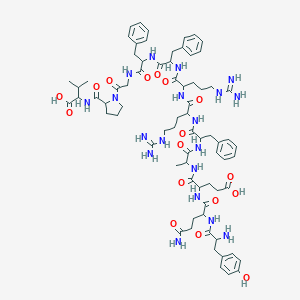
2,2'-Diiodo-6,6'-dimethylbiphenyl
Descripción general
Descripción
2,2’-Diiodo-6,6’-dimethylbiphenyl is an organic compound with the molecular formula C14H12I2 It is a derivative of biphenyl, where two iodine atoms are substituted at the 2 and 2’ positions, and two methyl groups are substituted at the 6 and 6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diiodo-6,6’-dimethylbiphenyl typically involves the iodination of 6,6’-dimethylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where iodine and an oxidizing agent such as nitric acid or hydrogen peroxide are used. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’-Diiodo-6,6’-dimethylbiphenyl may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve high purity suitable for industrial applications.
Types of Reactions:
Substitution Reactions: 2,2’-Diiodo-6,6’-dimethylbiphenyl can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions where the methyl groups are oxidized to carboxylic acids. Reduction reactions can also occur, particularly involving the iodine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,2’-diamino-6,6’-dimethylbiphenyl or 2,2’-dithio-6,6’-dimethylbiphenyl.
Oxidation Products: 2,2’-Diiodo-6,6’-dicarboxybiphenyl.
Reduction Products: 2,2’-Dihydro-6,6’-dimethylbiphenyl.
Aplicaciones Científicas De Investigación
2,2’-Diiodo-6,6’-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized biphenyl derivatives.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Diiodo-6,6’-dimethylbiphenyl involves its ability to undergo various chemical reactions due to the presence of iodine and methyl groups. The iodine atoms can participate in halogen bonding and other interactions, while the methyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
2,2’-Dibromo-6,6’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine.
2,2’-Dichloro-6,6’-dimethylbiphenyl: Similar structure but with chlorine atoms instead of iodine.
2,2’-Dimethylbiphenyl: Lacks the halogen atoms, making it less reactive in certain types of chemical reactions.
Uniqueness: 2,2’-Diiodo-6,6’-dimethylbiphenyl is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atoms make it more suitable for specific types of chemical transformations, such as nucleophilic substitution and halogen bonding interactions.
Propiedades
IUPAC Name |
1-iodo-2-(2-iodo-6-methylphenyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXGBNQRZGWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384315 | |
| Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134453-96-6 | |
| Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B165505.png)


